molecular formula C15H25Cl2N3O B2534156 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride CAS No. 1584493-50-4

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

Cat. No.: B2534156
CAS No.: 1584493-50-4
M. Wt: 334.29
InChI Key: IXOQHBXWIPCLFO-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride is a synthetic organic compound characterized by a butanone backbone substituted with a 3-amino-3-methyl group and a 4-phenylpiperazine moiety. The dihydrochloride salt form enhances its solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name

3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-15(2,16)12-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13;;/h3-7H,8-12,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOQHBXWIPCLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride typically involves the reaction of 4-phenylpiperazine with a suitable precursor, such as 3-amino-3-methylbutan-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Piperazine Moieties

The piperazine ring is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Piperazine Substitution Backbone Structure Salt Form Key Properties Biological Activity (if known) References
Target Compound 4-Phenyl 3-Amino-3-methylbutan-1-one Dihydrochloride Likely hygroscopic, pH-dependent solubility (inferred from similar salts ) Unknown (not specified in evidence)
HAL (Haloperidol) 4-(4-Chlorophenyl) Butan-1-one Free base Lipophilic, CNS penetration Antipsychotic (D2 receptor antagonist)
Imp. C(BP) Dihydrochloride (from ) 4-(4-Chlorophenyl) Triazolo[4,3-a]pyridin-3-one Dihydrochloride Pharmaceutical impurity; structural similarity to target compound None (impurity)
GBR 12783 Benzhydryloxyethyl Prop-2-enylpiperazine Dihydrochloride Dopamine reuptake inhibition (inferred from naming in ) Psychostimulant (DAT inhibitor)

Key Observations:

  • Substituent Effects: The target compound’s 4-phenyl group contrasts with HAL’s 4-chlorophenyl substitution, which enhances HAL’s lipophilicity and receptor affinity . The absence of halogenation in the target may reduce CNS penetration or alter target selectivity.
  • Salt Form: Unlike HAL (free base), the target and Imp. C(BP) utilize dihydrochloride salts, improving aqueous solubility—critical for formulation and absorption .
  • Backbone Diversity: The target’s butanone backbone differs from Imp. C(BP)’s triazolopyridine system, which may influence metabolic stability or binding kinetics .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are widely used to optimize drug properties. Notable examples include:

Table 2: Physicochemical and Functional Comparisons of Dihydrochloride Salts
Compound Name Primary Function Solubility Profile Stability/Polycrystallinity Key Applications References
Target Compound Undefined (structural) Likely pH-dependent Unknown (requires XRPD ) Potential CNS applications
Capmatinib Dihydrochloride Anticancer (MET inhibitor) High solubility at low pH Polymorphic, hygroscopic Oncology
Octenidine Dihydrochloride Antimicrobial High aqueous solubility Stable under ambient conditions Wound antiseptics
Trientine Dihydrochloride Copper chelation Moderate solubility Controlled polymorphism Wilson’s disease treatment

Key Observations:

  • Solubility: Like capmatinib and octenidine, the target compound’s dihydrochloride form likely enhances solubility, particularly in acidic environments (e.g., gastric fluid) .
  • Polymorphism: Capmatinib’s polymorphic behavior underscores the importance of rigorous crystallographic analysis for the target compound to ensure batch consistency .
  • Functional Diversity: While octenidine and trientine have well-defined roles (antimicrobial and chelating, respectively), the target’s application remains speculative without additional data.

Biological Activity

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, a piperazine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active piperazine derivatives, which are known for their diverse pharmacological properties, including neuropharmacological effects, antimicrobial activities, and potential as therapeutic agents for neurodegenerative diseases.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is C15H23N3O2HClC_{15}H_{23}N_3O\cdot 2HCl, with a molecular weight of approximately 307.28 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. As a potential acetylcholinesterase inhibitor , it may enhance cholinergic transmission by preventing the breakdown of acetylcholine, which is crucial in conditions like Alzheimer’s disease. Additionally, its piperazine moiety allows it to engage with various receptors in the central nervous system (CNS), potentially influencing mood and cognitive functions.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound could be a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The compound's effects on the CNS have been evaluated through various assays. It has shown promise in modulating neurotransmitter levels and exhibiting anxiolytic-like effects in animal models. These findings underscore its potential utility in treating anxiety disorders and other mood-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Neuroprotective Effects : A study indicated that similar piperazine derivatives exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting that this compound may also confer similar benefits.
  • Anticancer Activity : Research on structurally related compounds has revealed cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential for further investigation into its anticancer properties.
  • Antiviral Properties : Some studies have noted that piperazine derivatives possess antiviral activities against HIV and other viruses, suggesting that this compound may warrant exploration in antiviral drug development.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
3-Amino-3-methyl-1-(4-phenyipiperazin-l-yI)butan-l-one dihydrochlorideStructureAcetylcholinesterase inhibitor, neuroprotective
1-(4-Methylphenyl)piperazineStructureAntidepressant, anxiolytic
2-(4-phenyipiperazin-l-yI)pyrimidineStructureAnticancer activity

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